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Compound Name: Flonoltinib

Cat. No.: B10819339

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Flonoltinib (also known as
Flonoltinib Maleate), a potent dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine
kinase 3 (FLT3). The focus of this guide is on its mechanism of action and preclinical and
clinical data related to the inhibition of FLT3 internal tandem duplication (FLT3-1TD), a critical
driver mutation in Acute Myeloid Leukemia (AML).

The FLT3-ITD Signaling Pathway in Acute Myeloid
Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the
proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In
approximately 20-25% of Acute Myeloid Leukemia (AML) cases, the FLT3 gene harbors an
internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation
leads to ligand-independent, constitutive activation of the FLT3 receptor, resulting in
uncontrolled cell proliferation and survival.[3][4]

The constitutively active FLT3-ITD receptor triggers several downstream signaling cascades
critical for leukemogenesis, primarily:

e PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

« RAS/RAF/MAPK Pathway: Drives cell proliferation.
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* JAK/STAT Pathway: Significantly increases STAT5 activation, which is a key mediator of
leukemic cell proliferation and survival.[4][5]

The aberrant activation of these pathways makes FLT3-ITD a key therapeutic target in AML.[4]
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Caption: Constitutive FLT3-ITD signaling pathways in AML.

Flonoltinib: Mechanism of Inhibition
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Flonoltinib is a potent, orally available, small-molecule inhibitor that targets both JAK2 and
FLT3 kinases.[6] Its inhibitory action against FLT3 prevents the autophosphorylation of the
constitutively active FLT3-ITD receptor, thereby blocking the downstream signaling pathways
that drive leukemic cell growth.[6] Preclinical studies have demonstrated that Flonoltinib
effectively down-regulates phosphorylated FLT3 (p-FLT3) in a dose-dependent manner.[6] This
inhibition leads to cell cycle arrest, primarily at the GO/G1 phase, and the induction of apoptosis
in FLT3-ITD positive cancer cells.[6]
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Caption: Mechanism of action of Flonoltinib on the FLT3-ITD pathway.
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Quantitative Preclinical Data

Flonoltinib has demonstrated potent inhibitory activity against FLT3 and high selectivity for the
JAK family in various preclinical assays.

Table 1: In Vitro Ki Inhibiti

Selectivity vs.

Target Kinase IC50 Value (nM) R Reference
JAK2 0.7-0.8 >600-fold [6][7]

FLT3 4-15 - (61071

JAK1 26 - [6]

JAK3 39 - [6]

Table 2: In Vitro Cellular Activity (MV4-11 Cell Line, FLT3-

ITD Positive)
Concentration ]
Assay Observation Reference
Range
Dose-dependent
p-FLT3 )
0.008 - 1 uM downregulation of p- [6]

Downregulation
FLT3

) ) Dose-dependent
Apoptosis Induction 5-100 nM ) ] ) [6]
increase in apoptosis

Strong GO/G1 arrest
Cell Cycle Arrest 5-100 nM (85% of cells at 100 [6]
nM)

Table 3: In Vivo Efficacy (MV4-11 Xenograft Mouse
Model)
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. Tumor Growth
Dosage (Oral) Duration o Reference
Inhibition (TGI)
30 mg/kg/day 14 days 58% [6]
60 mg/kg/day 14 days 93% [6]

Clinical Trial Data Overview

Flonoltinib is being evaluated in clinical trials for myeloproliferative neoplasms (MPNSs),
including myelofibrosis (MF), which are often driven by JAK2 mutations.[8][9] While these trials
are not exclusively in FLT3-ITD AML, the clinical activity and safety profile are relevant to its

development.

Table 4: Summary of Phase l/lla Clinical Trial in
Myelofibrosis (NCT05153343)
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Endpoint Result Reference

Efficacy (at 24 weeks)

Spleen Volume Reduction 77.3% of evaluable patients 7]
(SVR) =235% (17 out of 22)
Best Spleen Response Rate
83.3% (25 out of 30) [7]

(SVR =35%)
Total Symptom Score

i 80.0% (24 out of 30) [7]
Reduction (TSS50)
Bone Marrow Fibrosis Observed in 5 patients at week 7]
Improvement 24

Anemia (48.4%),
Safety (Grade =3 Thrombocytopenia (29.0%),
Hematological TEAES) Leukopenia (19.4%),
Neutropenia (16.1%)

[7]

Pneumonia (9.7%), Abdominal

Safety (Grade =3 Non- pain (3.2%), Hypertension 7]
Hematological TEAES) (3.2%), Abnormal liver function
(3.2%)

Experimental Protocols

Detailed below are representative methodologies for key experiments used in the preclinical
evaluation of Flonoltinib.

In Vitro FLT3 Kinase Inhibition Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of Flonoltinib
against the FLT3 kinase.

e Principle: A biochemical assay measuring the phosphorylation of a substrate by the purified
FLT3 kinase enzyme in the presence of varying concentrations of the inhibitor.

e Methodology:
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o Reagents: Recombinant human FLT3 kinase domain, biotinylated poly(Glu, Tyr) substrate,
ATP, kinase reaction buffer (e.g., Tris-HCI, MgClI2, DTT), Flonoltinib (serially diluted), and
a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and
streptavidin-allophycocyanin).

o Procedure: a. Add 5 uL of serially diluted Flonoltinib in DMSO to the wells of a 384-well
microplate. b. Add 10 pL of a solution containing the FLT3 enzyme and biotinylated
substrate to each well. c. Initiate the kinase reaction by adding 10 pL of ATP solution.
Incubate for 60 minutes at room temperature. d. Stop the reaction by adding EDTA. e. Add
the detection reagents and incubate for 60 minutes to allow for binding.

o Data Analysis: Read the plate using a time-resolved fluorescence resonance energy
transfer (TR-FRET) capable plate reader. Calculate the percent inhibition for each
Flonoltinib concentration relative to DMSO controls. Determine the IC50 value by fitting
the data to a four-parameter logistic curve.

Cell Viability and Apoptosis Assay in MV4-11 Cells

» Objective: To assess the effect of Flonoltinib on the viability and apoptosis of FLT3-ITD
positive AML cells.

e Principle: A cell-based assay using flow cytometry to simultaneously measure markers of
apoptosis (Annexin V) and cell death (Propidium lodide).

o Methodology:

o Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS
and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

o Treatment: Seed cells at a density of 2 x 1075 cells/mL in 6-well plates. Treat with vehicle
(DMSO) or increasing concentrations of Flonoltinib (e.g., 5 nM to 100 nM) for 48-72
hours.

o Staining: a. Harvest cells and wash with cold PBS. b. Resuspend cells in 100 pL of
Annexin V Binding Buffer. c. Add 5 pL of FITC-conjugated Annexin V and 5 pL of
Propidium lodide (PI). d. Incubate for 15 minutes at room temperature in the dark. e. Add
400 pL of Binding Buffer to each sample.
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o Data Analysis: Analyze the samples by flow cytometry within one hour. Quantify the
percentage of cells in each quadrant (viable: Annexin V-/Pl-, early apoptotic: Annexin
V+/Pl-, late apoptotic/necrotic: Annexin V+/Pl+).
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Caption: A representative preclinical drug development workflow for Flonoltinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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